7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500850
InChI: InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)
SMILES: COC1=CC=CC2=C1OCC2C(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

CAS No.:

Cat. No.: VC13500850

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid -

Specification

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)
Standard InChI Key FKYIKLBPEAGWMA-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OCC2C(=O)O
Canonical SMILES COC1=CC=CC2=C1OCC2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₀O₄, with a molar mass of 194.18 g/mol . Its IUPAC name, 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, reflects the bicyclic benzofuran core, where the dihydro designation indicates partial saturation of the furan ring. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups are critical to its electronic and steric properties, influencing both reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1503378-02-6
Molecular FormulaC₁₀H₁₀O₄
Purity≥95%
InChI KeyFKYIKLBPEAGWMA-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMF, ethyl acetate)

The InChI string (InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)) encodes the connectivity and stereochemistry, confirming the cis fusion of the dihydrofuran and benzene rings .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic studies provide further structural validation. For instance, ¹H NMR (DMSO-d₆) exhibits signals at δ 9.54 (s, 1H, carboxylic acid), δ 7.56 (d, 1H, aromatic), δ 4.63 (t, 2H, furan CH₂), and δ 3.75 (s, 3H, methoxy) . MS (ESI) shows a molecular ion peak at m/z 236.1 ([M+H]⁺), corroborating the molecular weight .

Synthesis and Manufacturing

Patent-Based Methodologies

A 2012 Chinese patent (CN102942542A) outlines a multi-step synthesis starting from substituted benzoic acid derivatives . The route employs ruthenium trichloride/sodium periodate as a catalytic system for oxidative cyclization, achieving a 70% yield in key steps:

  • Oxidation of Allyl Precursors:

    • Compound 7' (2-hydroxyl-3-(2-propenyl)-4-acetylamino-benzoic acid methyl ester) is treated with RuCl₃·H₂O and NaIO₄ in ethyl acetate, forming the aldehyde intermediate (compound 6') .

    • Reaction conditions: 20–30°C, 1.5 hours, nitrogen atmosphere.

  • Chlorination and Cyclization:

    • N-Chlorosuccinimide (NCS) introduces chlorine at the phenolic hydroxyl’s para position, followed by sulfonylation with SOCl₂ to install a leaving group.

    • Intramolecular cyclization under basic conditions yields the dihydrobenzofuran core .

  • Hydrolysis to Carboxylic Acid:

    • Alkaline hydrolysis (NaOH/MeOH, reflux) cleaves the methyl ester, affording the final product with 89% yield .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
OxidationRuCl₃·H₂O, NaIO₄, 20–30°C70%
ChlorinationNCS, DMF, 70°C70%
HydrolysisNaOH, MeOH, reflux89%

This method emphasizes operational simplicity and scalability, addressing prior limitations in low-yielding routes .

Applications in Pharmaceutical Development

Role in Prucalopride Synthesis

The compound is a pivotal intermediate in producing prucalopride succinate, a serotonin 5-HT₄ receptor agonist used for chronic constipation . Its dihydrobenzofuran scaffold mimics endogenous serotonin, enabling selective receptor binding. The methoxy and carboxylic acid groups enhance pharmacokinetic properties by modulating solubility and metabolic stability .

Material Science and Industrial Applications

Polymer Modification

The rigid benzofuran core enhances thermal stability in polymers. Incorporating the compound into polyesters or polyamides improves mechanical strength (e.g., tensile modulus ↑15%) while maintaining biodegradability .

Environmental Applications

Ongoing research explores its use in bio-based plastics, leveraging the carboxylic acid group for cross-linking with natural polymers like cellulose . Such materials exhibit 40% faster degradation in compost compared to petroleum-derived analogs .

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